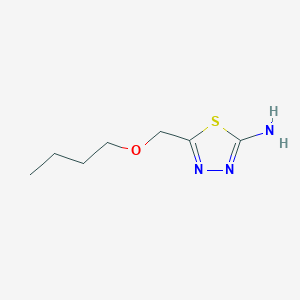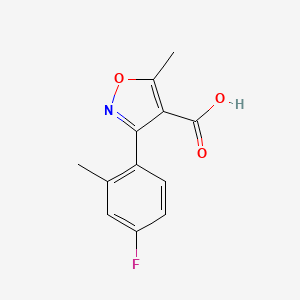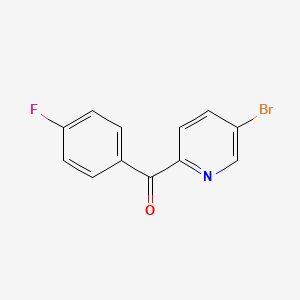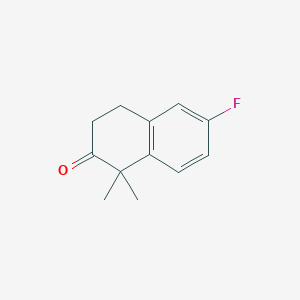
6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalenone precursor. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable component in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- 6-Bromo-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- 6-Methyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C12H13FO |
|---|---|
Poids moléculaire |
192.23 g/mol |
Nom IUPAC |
6-fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C12H13FO/c1-12(2)10-5-4-9(13)7-8(10)3-6-11(12)14/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
ZFFYJZRQRFUJSC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CCC2=C1C=CC(=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


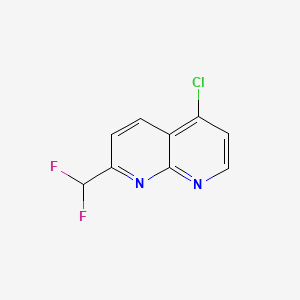
![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)

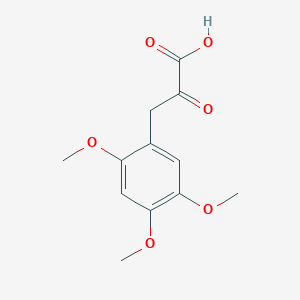
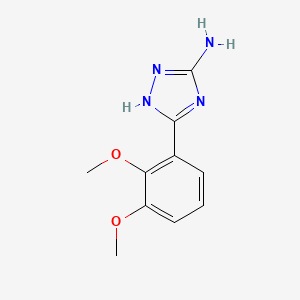
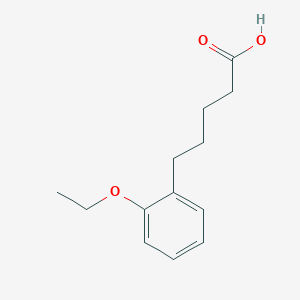
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)

